Chiral Purity: A Critical Determinant of Biological and Synthetic Utility
The (S)-enantiomer of 3-amino-3-(3-fluorophenyl)propan-1-ol (CAS 1213482-43-9) is the single, defined stereoisomer, in contrast to the racemic mixture (CAS 683221-07-0) which contains an equimolar blend of (S)- and (R)-enantiomers [1]. While specific enantiomeric excess (% ee) values are vendor-dependent and require batch-specific certification, the provision of the single enantiomer as a distinct product, typically with an optical purity specification of ≥95%, enables researchers to control stereochemistry . The importance of this is underscored by a patent for a related class of compounds (3-amino-3-arylpropan-1-ols), which explicitly teaches that stereochemistry is a critical determinant of pharmacological activity [2].
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Single (S)-enantiomer (CAS 1213482-43-9); typical vendor specification: ≥95% purity (which implies a high degree of enantiomeric purity, though not explicitly defined as % ee by all vendors) |
| Comparator Or Baseline | Racemic mixture (CAS 683221-07-0); contains 50% (S)- and 50% (R)-enantiomer |
| Quantified Difference | The target compound provides a defined stereochemistry, whereas the racemate is a mixture. The exact enantiomeric excess is vendor- and batch-specific and must be confirmed by chiral HPLC or similar analysis. |
| Conditions | Chiral purity is determined by analytical methods such as chiral HPLC or polarimetry; vendors typically provide a Certificate of Analysis (CoA). |
Why This Matters
Procurement of the single enantiomer is mandatory for reproducible asymmetric synthesis, chiral resolution studies, and any application where stereospecific interactions are required (e.g., drug-receptor binding).
- [1] Ambinter. (n.d.). 3-(3-Fluorophenyl)-DL-beta-alaninol. Product Page. CAS 1213482-43-9, 1213834-21-9, 683221-07-0. View Source
- [2] Gruenenthal GmbH. (1999). 3-amino-3-arylpropan-1-ol derivatives, and their preparation and use. Patent Publication. View Source
